Boc-His(1-Boc)-Osu Boc-His(1-Boc)-Osu
Brand Name: Vulcanchem
CAS No.: 25616-02-8
VCID: VC21540827
InChI: InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
Molecular Formula: C20H28N4O8
Molecular Weight: 452.5 g/mol

Boc-His(1-Boc)-Osu

CAS No.: 25616-02-8

Cat. No.: VC21540827

Molecular Formula: C20H28N4O8

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-His(1-Boc)-Osu - 25616-02-8

CAS No. 25616-02-8
Molecular Formula C20H28N4O8
Molecular Weight 452.5 g/mol
IUPAC Name tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate
Standard InChI InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1
Standard InChI Key LHFSCSBQQOTTRW-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O

Chemical Structure and Properties

Boc-His(1-Boc)-Osu is a derivative of histidine, an essential amino acid, featuring two tert-butyloxycarbonyl (Boc) protecting groups and an N-hydroxysuccinimide (OSu) activated ester. This dual protection strategy makes it highly valuable in controlled peptide synthesis applications where preventing unwanted side reactions is crucial.

The compound has a defined stereocenter and contains multiple functional groups that contribute to its utility in peptide chemistry. Its molecular structure includes protected amino functionality and an activated carboxyl group that facilitates peptide bond formation under mild conditions.

Basic Physicochemical Properties

Table 1 below summarizes the key physicochemical properties of Boc-His(1-Boc)-Osu:

PropertyValue
CAS Number25616-02-8
Molecular FormulaC₂₀H₂₈N₄O₈
Molecular Weight452.4583 g/mol
Defined Atom Stereocenter Count1
Hydrogen Bond Acceptor Count9
Hydrogen Bond Donor Count1
Rotatable Bond Count10
XLogP31.4
Complexity755

These properties have been documented in chemical databases and are essential for understanding the compound's behavior in various reaction conditions .

Structural Features

The structure of Boc-His(1-Boc)-Osu can be represented by the SMILES notation: O=C(OC(C)(C)C)NC@HCc1ncn(c1)C(=O)OC(C)(C)C . This notation captures the essential structural elements, including:

  • The alpha-amino group protected with a Boc group

  • The imidazole nitrogen protected with another Boc group

  • The carboxylic acid activated as an N-hydroxysuccinimide ester

The compound exhibits specific chemical reactivity patterns due to these structural features, particularly at the activated ester position, which reacts readily with primary amines to form amide bonds.

Synthesis and Preparation Methods

The synthesis of Boc-His(1-Boc)-Osu involves a series of protection and activation steps starting from the amino acid histidine. While specific industrial preparation methods may vary, the general synthetic approach follows established organic chemistry principles for peptide synthesis reagents.

General Synthetic Route

The typical synthesis involves:

  • Protection of the α-amino group with di-tert-butyl dicarbonate (Boc₂O)

  • Protection of the imidazole nitrogen with another Boc group

  • Activation of the carboxyl group using N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC)

This multi-step process ensures the preparation of a compound with high purity and specific reactivity patterns suitable for peptide synthesis applications.

Quality Control Parameters

Quality control for synthesized Boc-His(1-Boc)-Osu typically focuses on:

  • Purity assessment (generally >95%)

  • Confirmation of structure via spectroscopic methods

  • Verification of functionality through test coupling reactions

Commercial suppliers typically provide products with verified purity levels suitable for research applications, with some offering purity specifications in their product listings .

Applications in Peptide Synthesis

Boc-His(1-Boc)-Osu finds its primary application in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. The compound's design enables controlled and efficient incorporation of histidine residues into peptide sequences.

Advantages in Peptide Formation

The use of Boc-His(1-Boc)-Osu offers several distinct advantages:

  • The activated ester facilitates rapid and high-yield coupling reactions

  • The dual Boc protection prevents side reactions during coupling

  • The protecting groups can be selectively removed under appropriate conditions

  • The compound enables precise control over peptide sequence assembly

These characteristics make it particularly valuable in research settings where precision and efficiency in peptide synthesis are essential requirements.

Research Applications

The compound is utilized across various scientific disciplines:

  • In chemical biology for creating peptide probes

  • In pharmaceutical research for developing peptide-based therapeutics

  • In structural biology for synthesizing peptides for structural studies

  • In enzyme research for creating peptide substrates and inhibitors

Researchers working with histidine-containing peptides often rely on this compound to ensure successful synthesis with minimal side reactions and maximal yield .

Mechanism of Action in Peptide Synthesis

The mechanism by which Boc-His(1-Boc)-Osu facilitates peptide bond formation involves the activation of the carboxyl group through the formation of an N-hydroxysuccinimide ester. This activation makes the carboxyl carbon highly electrophilic and prone to nucleophilic attack by amino groups.

Coupling Reaction Mechanism

The coupling process occurs through the following steps:

  • Nucleophilic attack of an amino group on the activated ester

  • Formation of a tetrahedral intermediate

  • Elimination of N-hydroxysuccinimide

  • Formation of a stable amide (peptide) bond

This reaction proceeds efficiently under mild conditions, making it suitable for sensitive peptide synthesis applications.

Protecting Group Chemistry

The Boc protecting groups serve crucial functions:

  • The α-amino Boc group prevents self-coupling reactions

  • The imidazole Boc group prevents side reactions involving the histidine side chain

  • Both groups can be removed using trifluoroacetic acid (TFA) treatment

The strategic use of these protecting groups ensures that peptide bond formation occurs only at the intended position, maintaining the integrity of the growing peptide chain.

Comparison with Similar Compounds

Boc-His(1-Boc)-Osu belongs to a family of protected and activated amino acid derivatives used in peptide synthesis. Comparing it with similar compounds helps highlight its unique properties and applications.

Comparison with Boc-His-OSu

Boc-His-OSu, with CAS number 119155-36-1, represents a related compound with a single Boc protection on the α-amino group . The key differences include:

Table 2: Comparison between Boc-His(1-Boc)-Osu and Boc-His-OSu

FeatureBoc-His(1-Boc)-OsuBoc-His-OSu
Molecular FormulaC₂₀H₂₈N₄O₈C₁₅H₂₀N₄O₆
Molecular Weight452.46 g/mol352.34 g/mol
Protecting GroupsTwo Boc groups (α-amino and imidazole)One Boc group (α-amino only)
Side Chain ProtectionProtected imidazoleUnprotected imidazole
Side Reactions RiskLowerHigher
ApplicationComplex peptide synthesisSimple peptide synthesis

The additional Boc protection on the imidazole nitrogen in Boc-His(1-Boc)-Osu provides enhanced control during peptide synthesis, preventing unwanted side reactions that could otherwise occur with the more reactive unprotected imidazole group .

Advantages Over Alternative Protection Strategies

When compared to alternative protection strategies for histidine in peptide synthesis:

  • The Boc strategy offers compatibility with various solid-phase synthesis protocols

  • The dual protection provides superior control over side reactions

  • The activated ester ensures efficient coupling without additional coupling reagents

  • The deprotection conditions are well-established and predictable

These advantages have contributed to the widespread adoption of Boc-His(1-Boc)-Osu in advanced peptide synthesis applications where precise control is paramount.

Package SizeList Price (USD)Discounted Price (USD)Availability
250 mg$126.00$88.00In stock
1 g$226.00$158.00In stock
5 g$705.00$493.00In stock

These prices are representative of those offered by A2B Chem as of April 2025 . Pricing may vary among different suppliers and is subject to change over time.

Quality Considerations

When purchasing Boc-His(1-Boc)-Osu for research purposes, several quality factors should be considered:

  • Purity specifications (typically ≥95%)

  • Supplier reputation and certification

  • Batch-to-batch consistency

  • Availability of analytical certificates

Most commercial suppliers provide detailed product specifications and certificates of analysis to ensure that researchers can make informed purchasing decisions .

Chemical Reactivity Profile

Understanding the reactivity profile of Boc-His(1-Boc)-Osu is essential for its effective application in peptide synthesis and related research areas.

Key Reactive Sites

The compound contains several reactive sites that determine its chemical behavior:

  • The activated N-hydroxysuccinimide ester, which readily reacts with primary amines

  • The Boc protecting groups, which are sensitive to acidic conditions

  • The imidazole ring, which is protected but can participate in reactions after deprotection

These reactive sites enable the controlled incorporation of histidine into peptide sequences while minimizing unwanted side reactions.

Stability Considerations

The stability of Boc-His(1-Boc)-Osu under various conditions is an important consideration for its storage and use:

  • Sensitivity to moisture and hydrolysis of the activated ester

  • Stability under neutral to basic conditions

  • Decomposition under prolonged exposure to acidic conditions

  • General shelf-life considerations

Proper storage (typically under dry, cool conditions) helps maintain the compound's reactivity and extends its usable lifetime for research applications.

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